(S)-1-Tosyloxy-2,3-propanediol
Overview
Description
-(S)-1-Tosyloxy-2,3-propanediol (TPD) is an important chiral building block used in the synthesis of various compounds, including drugs. It is a chiral compound that can be used to control the stereoselectivity of a reaction, as well as to control the regioselectivity of a reaction. TPD is also used as a substrate for various enzymatic reactions, such as the synthesis of enantiomerically pure compounds. The development of TPD has led to a number of advances in the field of organic synthesis and pharmaceuticals.
Scientific Research Applications
Synthesis of Oxirane Compounds : It is used in synthesizing various oxirane compounds, such as 1-phenyl-1-amino-2,3-propanediol (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Production of Biodegradable Plastics and Other Materials : The compound finds applications in producing biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. This is particularly relevant for 1,3-propanediol, which is a derivative of (S)-1-Tosyloxy-2,3-propanediol (Kaur, Guneet, Srivastava, A., & Chand, S., 2012).
Use in Polymer and Cosmetic Industries : Due to its promising properties for synthetic reactions, it's significant in the polymer and cosmetic industries. It can be produced from renewable resources using microorganisms (Saxena, R. K., Anand, Pinki, Saran, S., & Isar, J., 2009).
Catalysis in Chemical Synthesis : The compound is used in stereoselective oxidation processes, beneficial for synthesizing natural products and synthetic drugs (Blikstad, Cecilia, Dahlström, Kärthe M., Salminen, T., & Widersten, M., 2013).
Genetic Engineering for Production : Genetically engineered strains of bacteria can produce 1,3-Propanediol efficiently, a derivative of this compound, which is important for commercial product applications (Yang, Miaomiao, Yun, J., Zhang, Huanhuan, Magocha, Tinashe A., Zabed, H., Xue, Yanbo, Fokum, E., Sun, Wenjing, & Qi, Xianghui, 2018).
Improvement in Microbial Production Techniques : Studies have focused on improving the production of 1,3-propanediol from glucose, which is essential for polymer production (Liang, Quanfeng, Zhang, Haojun, Li, Shengnan, & Qi, Q., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453099 | |
Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50765-70-3 | |
Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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